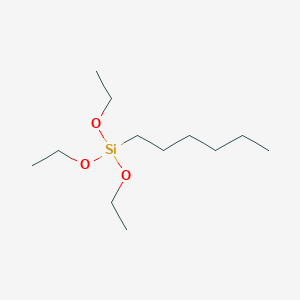

Hexyltriethoxysilane

Vue d'ensemble

Description

Hexyltriethoxysilane is a silane compound that is typically used in the synthesis of various materials, including xerogels and nanoclusters. Although the provided papers do not directly discuss hexyltriethoxysilane, they do provide insights into the behavior and synthesis of similar triethoxysilane compounds, which can be extrapolated to understand hexyltriethoxysilane.

Synthesis Analysis

The synthesis of triethoxysilane compounds can be complex and is influenced by factors such as catalysts, temperature, and reaction time. For instance, hexadecyltriethoxysilane was synthesized from hexadecene and triethoxysilane using a platinum catalyst at a temperature of 120°C, which resulted in a yield of 82.5% . Similarly, hexadecyltrimethoxysilane was synthesized via hydrosilylation using Pt-catalysis, with a high degree of regioselectivity and a yield of 84% . These studies suggest that the synthesis of hexyltriethoxysilane would likely follow a similar procedure, with careful control of reaction conditions to achieve high yields.

Molecular Structure Analysis

The molecular structure of triethoxysilane compounds is characterized by the presence of an alkyl chain and three ethoxy groups attached to a silicon atom. The structure of hexadecyltrimethoxysilane was confirmed by GC/MS and NMR, indicating the importance of these techniques in analyzing the molecular structure of such compounds . The presence of bulky substituents, as seen in n-amyltriethoxysilane and phenyltriethoxysilane, can stabilize silanol functions and influence the hydrolysis and condensation reactions .

Chemical Reactions Analysis

Triethoxysilane compounds undergo hydrolysis and condensation reactions, which are affected by the choice of catalyst and solvent. For example, n-amyltriethoxysilane and phenyltriethoxysilane hydrolyzed in organic solvents with acidic or basic catalysts lead to different products, including cyclic ethoxypolysiloxanols and low-polymeric silsesquioxanes . These reactions are crucial for the formation of materials with specific properties and functions.

Physical and Chemical Properties Analysis

The physical and chemical properties of triethoxysilane-derived materials can be tailored by the synthesis process. Novel hybrid xerogel materials synthesized from n-octadecyltriethoxysilane exhibited properties such as a high degree of cross-linking and hydrolysis resistance . The sol-gel process used in their synthesis is indicative of the versatility of triethoxysilane compounds in creating materials with desirable characteristics. The lack of solubility of these materials and their characterization by infrared spectroscopy, NMR, and scanning electron microscopy highlight the importance of these techniques in analyzing the properties of triethoxysilane-based materials .

Applications De Recherche Scientifique

-

Industrial Applications

- Hexyltriethoxysilane is used in various industrial applications for mineral surface treatment, architectural coatings, water-repellants, and release coatings . It can also help increase mechanical properties, provide additional crosslinking, improve dispersions, and enhance adhesion between surfaces .

-

Concrete Treatment

-

Reduction Reactions

-

Fluoride Varnish

-

Polymer Synthesis

- Hexyltriethoxysilane, like other organosilanes, can be used in the synthesis of polymers . Living Radical Polymerization (LRP) is a method that allows for the rational design of polymer architectures with predictable molecular weights and narrow molecular weight distributions . LRP can offer not only well-defined linear homopolymers, but also diblock copolymers, triblock copolymers, star polymers, and surface-grated brush polymers with sophisticated structures .

-

Lithium-Ion Batteries

- While the specific use of Hexyltriethoxysilane in this context is not mentioned, a related compound, Vinyltriethoxysilane, has been used as an electrolyte additive to improve the safety of lithium-ion batteries . It was found to not only reduce the flammability of the electrolyte but also enhance the thermal stability of both the electrolyte and the cathode by forming a stable surface layer .

Safety And Hazards

Propriétés

IUPAC Name |

triethoxy(hexyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28O3Si/c1-5-9-10-11-12-16(13-6-2,14-7-3)15-8-4/h5-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUMSTCDLAYQDNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[Si](OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

158808-35-6 | |

| Record name | Silane, triethoxyhexyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158808-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40885015 | |

| Record name | Silane, triethoxyhexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40885015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Silane, triethoxyhexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Hexyltriethoxysilane | |

CAS RN |

18166-37-5 | |

| Record name | Hexyltriethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18166-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, triethoxyhexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018166375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, triethoxyhexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, triethoxyhexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40885015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

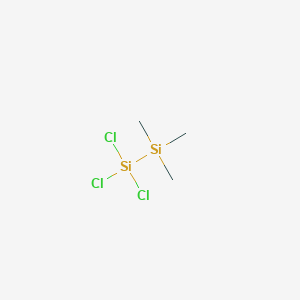

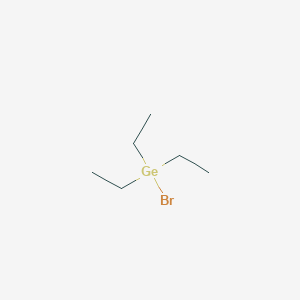

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Cyclohexyl-8,9-dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline](/img/structure/B94851.png)